2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine
Overview
Description
“2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine” is also known as 3,4-Dimethoxyphenethylamine or Homoveratrylamine . It is an analytical reference standard that is structurally categorized as a phenethylamine . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
One of the earliest syntheses of “2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine” was a multi-step sequence starting from vanillin . A much shorter synthesis is given by Shulgin and Shulgin . Another synthesis method involves the use of veratryl cyanide in N-methylpyrrolidone with 3% by weight of water and liquid methylamine .Molecular Structure Analysis
The molecular formula of “2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine” is (CH3O)2C6H3CH2CD2NH2 . The isotopic enrichment is 98 atom % D .Chemical Reactions Analysis
“2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine” is used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes .Physical And Chemical Properties Analysis
The molecular weight of “2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine” is 183.25 . The average mass is 181.232 Da and the monoisotopic mass is 181.110275 Da .Scientific Research Applications
Synthesis and Structural Analysis
- A novel non-natural chiral auxiliary, closely related to "2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine," was synthesized for diastereoselective alkylation, demonstrating the compound's utility in stereochemistry and organic synthesis (Kohara, Hashimoto, & Saigo, 1999).
- Research on the synthesis of novel (Phenylalkyl)amines, including derivatives of "2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine," highlighted their potential as 5-HT2A/C ligands, which are crucial for studying neurotransmitter systems (Trachsel, 2003).
Biological Activity and Applications
- Metabolites of a compound structurally similar to "2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine" showed potential as disease-modifying antirheumatic drugs, underlining the therapeutic relevance of such compounds (Baba, Makino, Ohta, & Sohda, 1998).
- Derivatives of "2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine" were synthesized and evaluated for their antiulcer activities, suggesting the compound's potential in developing new therapeutic agents (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1,1-dideuterio-2-(3,4-dimethoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3/i6D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOUKFYBOAKOIR-NCYHJHSESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CC(=C(C=C1)OC)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)ethyl-1,1-D2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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